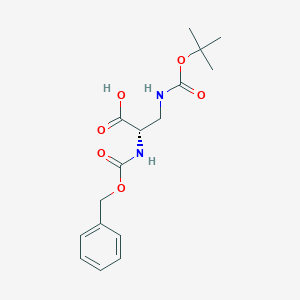

Z-Dap(Boc)-OH

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKGPJRAGHSOLM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373309 | |

| Record name | L-N-Cbz-3-N-Boc-Amino-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16947-84-5 | |

| Record name | L-N-Cbz-3-N-Boc-Amino-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-Benzyloxycarbonyl-N-beta-(t-butyloxycarbonyl)-L-2,3-diaminopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Z-Dap(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-N-β-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid, commonly abbreviated as Z-Dap(Boc)-OH, is a non-proteinogenic amino acid derivative of significant interest in the fields of peptide synthesis, medicinal chemistry, and drug development. Its utility stems from the presence of two orthogonal protecting groups, the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group, at the α- and β-amino positions, respectively. This unique structural feature allows for selective deprotection and subsequent functionalization, making it a versatile building block for the synthesis of complex peptides, peptidomimetics, and other bioactive molecules. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, and key applications of this compound.

Physicochemical Properties

This compound is typically a white to off-white powder. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₂N₂O₆ | [1] |

| Molecular Weight | 338.36 g/mol | [1] |

| CAS Number | 16947-84-5 | |

| Appearance | White to off-white powder | |

| Optical Activity | [α]20/D −12.0±1°, c = 1% in methanol | |

| Boiling Point | 548.7°C at 760 mmHg | [2] |

| Flash Point | 285.6°C | [2] |

| Solubility | Soluble in organic solvents like dichloromethane and dimethylformamide; less soluble in water.[3] Qualitative information suggests slight solubility in DMSO and sparing solubility in water, which can be improved with heating and sonication.[3] |

Spectroscopic Analysis

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the benzyloxycarbonyl (Z) group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ around 5.1 ppm), and the diaminopropionic acid backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the two carbamate protecting groups, the aromatic carbons of the Z group, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the diaminopropionic acid scaffold.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid.

-

N-H stretching vibrations.

-

Strong C=O stretching bands for the carboxylic acid and the two carbamate groups.

-

C-O stretching bands.

-

Aromatic C-H and C=C stretching from the Z group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. The expected molecular ion peak would correspond to its molecular weight of 338.36 g/mol .

Chemical Reactivity and Orthogonal Deprotection

A cornerstone of the chemical utility of this compound is the orthogonal nature of its Z and Boc protecting groups. This allows for the selective removal of one group while the other remains intact, enabling stepwise and site-specific modifications.

-

Boc Group Removal: The tert-butyloxycarbonyl (Boc) group is labile to acidic conditions and is typically removed using reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1]

-

Z Group Removal: The benzyloxycarbonyl (Z) group is stable to the acidic conditions used for Boc deprotection but can be cleaved by catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst).[4]

This orthogonality is a critical feature for its use in solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures.

Orthogonal deprotection of this compound.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a general protocol for its incorporation into a peptide chain using a manual Boc-SPPS strategy.

Materials and Reagents

-

This compound

-

Merrifield or other suitable resin for Boc-SPPS

-

Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Piperidine (for optional Fmoc deprotection if using a variant)

-

Cleavage cocktail (e.g., HF/anisole or a low-hazard alternative)

-

Cold diethyl ether

Protocol for Incorporation of this compound in Boc-SPPS

This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection of the Growing Peptide Chain:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.

-

-

Neutralization:

-

Wash the resin with isopropanol and then DCM.

-

Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.

-

Wash the resin with DCM to remove excess base.

-

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (typically 3-4 equivalents relative to the resin loading), HBTU (e.g., 3.8 equivalents), and HOBt (e.g., 4 equivalents) in DMF.

-

Add DIEA (e.g., 8 equivalents) to the solution and allow it to pre-activate for 2 minutes.

-

-

Coupling:

-

Add the activated this compound solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF and DCM.

The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

General workflow for incorporating this compound in SPPS.

Stability and Storage

This compound is classified as a combustible solid and should be handled with appropriate personal protective equipment, including eye shields and gloves. For long-term storage, it is recommended to keep the compound in a dark place under an inert atmosphere at 2-8°C.

Conclusion

This compound is a valuable and versatile building block in synthetic chemistry, particularly for the construction of modified peptides. Its key attribute is the presence of orthogonal Z and Boc protecting groups, which allows for selective chemical manipulations at the α- and β-amino positions. This guide provides essential chemical and physical data, along with a foundational experimental protocol for its use, to aid researchers and professionals in its effective application for the development of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to the Structure and Stereochemistry of Z-Dap(Boc)-OH

This technical guide provides a comprehensive overview of Z-Dap(Boc)-OH, a crucial building block in peptide synthesis and drug development. Due to ambiguity in nomenclature, this guide will address both Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid (CAS: 16947-84-5) and its isomer Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid (CAS: 65710-57-8), as both can be referred to as this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Structure and Stereochemistry

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid. Its structure is characterized by the presence of two orthogonal protecting groups: the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group, attached to the α- and β-amino groups. This dual protection strategy is instrumental in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and functionalization of either amino group.

The inherent chirality of the parent L-2,3-diaminopropionic acid dictates the stereochemistry of this compound, which is the (S)-configuration at the α-carbon. This stereochemical integrity is paramount for the synthesis of peptides with well-defined three-dimensional structures and biological activities.

Table 1: Physicochemical Properties of this compound Isomers

| Property | Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid | Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid |

| Synonyms | This compound, Z-3-(Boc-amino)-L-alanine | Boc-Dap(Z)-OH, Boc-3-(Z-amino)-L-alanine |

| CAS Number | 16947-84-5[1] | 65710-57-8[2] |

| Molecular Formula | C₁₆H₂₂N₂O₆[1] | C₁₆H₂₂N₂O₆[2] |

| Molecular Weight | 338.36 g/mol [1] | 338.36 g/mol [2] |

| Appearance | White to off-white powder[1] | White to off-white powder |

| Optical Rotation | [α]20/D −12.0±1°, c = 1% in methanol[1] | [α]/D +9.0±1°, c = 1 in methanol (for DCHA salt) |

| Purity | ≥99.0% (TLC)[1] | ≥98.0% (HPLC) (for DCHA salt) |

Spectroscopic Data

Detailed analytical data for these compounds is not extensively available in the public domain. However, a representative ¹H NMR spectrum for Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid has been reported.

¹H NMR Data for Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid (Boc-Dap(Z)-OH): A publicly available ¹H NMR spectrum for Boc-Dap(Z)-OH provides characteristic signals for the protons of the Boc group, the Z group, and the diaminopropionic acid backbone.[3] Detailed peak assignments and coupling constants would require further experimental analysis.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound and its isomer is in SPPS to introduce a diaminopropionic acid residue into a peptide sequence. The orthogonal nature of the Z and Boc protecting groups allows for selective chemical modifications.

General Workflow for SPPS using this compound

The following is a generalized protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support.

Diagram 1: General Workflow for SPPS

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodologies

Materials:

-

Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid or Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid

-

Peptide synthesis grade resin (e.g., Merrifield, Wang, or Rink Amide resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Deprotection reagent: Trifluoroacetic acid (TFA) for Boc removal; or Catalytic hydrogenation (e.g., H₂, Pd/C) for Z group removal.

-

Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) with N-Hydroxybenzotriazole (HOBt), or HATU with DIPEA.

-

Washing solvents: DMF, DCM, Methanol.

-

Cleavage cocktail (e.g., TFA with scavengers like triisopropylsilane and water).

Protocol:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

N-terminal Deprotection: Remove the N-terminal protecting group of the resin-bound amino acid. For an Fmoc-protected resin, use a solution of 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove deprotection reagents and by-products.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (or its isomer), a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Selective Deprotection (Optional):

-

Boc Removal: To deprotect the β-amino group (in the case of Nα-Z-Nβ-Boc-Dap), treat the resin-bound peptide with a solution of TFA in DCM.

-

Z Group Removal: To deprotect the α-amino group (in the case of Nα-Z-Nβ-Boc-Dap), catalytic hydrogenation can be employed, although this is less common on a solid support.

-

-

Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove all protecting groups using a strong acid cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram 2: Orthogonal Deprotection Strategy

References

An In-depth Technical Guide to the Synthesis and Purification of Z-Dap(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-benzyloxycarbonyl-N-β-tert-butoxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap(Boc)-OH), a crucial building block in peptide synthesis and drug development. This document outlines a viable synthetic pathway, details experimental protocols, and presents data in a structured format to facilitate its application in a laboratory setting.

Introduction

This compound is a non-proteinogenic amino acid derivative featuring orthogonal protecting groups. The benzyloxycarbonyl (Z or Cbz) group on the α-amino moiety and the tert-butoxycarbonyl (Boc) group on the β-amino group allow for selective deprotection and subsequent functionalization. This characteristic makes this compound a valuable tool for creating modified peptides, including branched and cyclic structures, which can lead to enhanced biological activity and stability. The synthesis of this compound with high stereochemical purity is essential for its application in the development of well-defined molecular architectures.

Synthesis of this compound

A common and efficient strategy for the synthesis of orthogonally protected 2,3-diaminopropionic acid derivatives involves starting from a readily available chiral precursor such as L-aspartic acid. The key transformation is the conversion of the side-chain carboxylic acid into a protected amino group, often accomplished through a Curtius or Hofmann rearrangement.

A plausible synthetic route starting from Z-L-aspartic acid is outlined below. This multi-step process involves the conversion of the side-chain carboxylic acid to an isocyanate via a Curtius rearrangement, which is then trapped to install the β-amino group, followed by Boc protection.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound starting from Z-L-Aspartic Acid.

Experimental Protocols

Step 1: Synthesis of Z-L-Asparagine from Z-L-Aspartic Acid

This step involves the conversion of the side-chain carboxylic acid of Z-L-aspartic acid into an amide.

-

Anhydride Formation: Z-L-Aspartic acid is treated with a dehydrating agent, such as acetic anhydride, to form the corresponding cyclic anhydride.

-

Aminolysis: The resulting Z-L-aspartic anhydride is then reacted with aqueous ammonia to selectively open the anhydride ring, yielding Z-L-asparagine.

Step 2: Hofmann Rearrangement of Z-L-Asparagine

The Hofmann rearrangement converts the primary amide of Z-L-asparagine into a primary amine with one less carbon atom, yielding Z-L-2,3-diaminopropionic acid.[1][2]

-

Reaction Setup: Z-L-Asparagine is dissolved in a suitable solvent mixture, such as 1,4-dioxane and water.

-

Reagent Addition: A hypervalent iodine reagent, such as iodobenzene diacetate (I(OAc)3), is added to the solution.[3]

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is concentrated, and the crude product is carried forward to the next step.

Step 3: Boc Protection of the β-Amino Group

The final step is the selective protection of the newly formed β-amino group with a Boc group.

-

Reaction Setup: The crude Z-L-2,3-diaminopropionic acid is dissolved in a suitable solvent, such as a mixture of dioxane and water.

-

Reagent Addition: Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) and a base, such as triethylamine (TEA), are added to the solution.[4]

-

Reaction Conditions: The reaction is stirred at room temperature for several hours.

-

Work-up and Isolation: The reaction mixture is acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the crude this compound.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, reagents, and side products. The two primary methods for purifying protected amino acids are recrystallization and column chromatography.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a technique used to purify solids based on their differential solubility in a given solvent or solvent system at different temperatures.

-

Solvent Selection: A suitable solvent system is one in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common solvent system for protected amino acids is ethyl acetate/hexane.

-

Dissolution: The crude product is dissolved in a minimal amount of hot ethyl acetate.

-

Crystallization: Hexane is slowly added until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: The crystalline product is collected by vacuum filtration, washed with cold hexane, and dried under vacuum.

Protocol 2: Column Chromatography

Silica gel column chromatography is a versatile method for purifying compounds based on their polarity.

-

Stationary Phase: Silica gel is used as the stationary phase.

-

Mobile Phase: A solvent system (eluent) is chosen that allows for good separation of the desired product from impurities. A gradient of ethyl acetate in hexane or chloroform in methanol is often effective for protected amino acids.

-

Procedure: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column. The eluent is then passed through the column, and fractions are collected.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Isolation: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₆H₂₂N₂O₆ |

| Molecular Weight | 338.36 g/mol |

| Appearance | White to off-white powder |

| Optical Rotation | [α]20/D −12.0±1°, c = 1% in methanol |

| Purity (by TLC) | ≥99.0% |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The presented synthetic pathway, utilizing a Hofmann rearrangement of Z-L-asparagine, offers a viable route from a readily available starting material. The detailed protocols for synthesis and purification, along with the structured data presentation, are intended to support researchers in the successful preparation of this important building block for advanced peptide synthesis and drug discovery applications. Careful execution of these procedures and appropriate analytical monitoring are essential for obtaining high-purity this compound.

References

Navigating the Solubility of Z-Dap(Boc)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of N-α-Z-N-γ-Boc-L-2,3-diaminopropionic acid (Z-Dap(Boc)-OH), a critical building block in peptide synthesis and drug development. Addressed to researchers, scientists, and drug development professionals, this document synthesizes available data on the solubility of this compound in various organic solvents, outlines a detailed experimental protocol for precise solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts: Understanding the Solubility of this compound

This compound is a derivative of the amino acid L-2,3-diaminopropionic acid, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the gamma-amino group is protected by a tert-butoxycarbonyl (Boc) group. The solubility of this compound is governed by the interplay between its polar carboxylic acid function and the largely nonpolar character of the extensive protecting groups.

Qualitative assessments indicate that this compound is soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), while exhibiting lower solubility in water.[1] For similar protected amino acids, a general trend of good solubility in polar aprotic solvents is observed.

Quantitative Solubility Data

Direct, precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, by compiling qualitative information and examining data from structurally analogous Boc-protected amino acids, a likely solubility profile can be inferred. The following table summarizes the available qualitative and semi-quantitative data to guide solvent selection.

| Compound | Solvent | Solubility | Remarks |

| This compound | Dichloromethane (DCM) | Soluble | - |

| This compound | Dimethylformamide (DMF) | Soluble | - |

| This compound | Water | Less Soluble | - |

| Boc-Dap-OH | Methanol:Water (1:1) | Soluble (1% solution; 10 g/L) | Data for a structurally similar compound. |

| Boc-Glycine | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Analogous Boc-protected amino acid. |

| Boc-Alanine | Dimethylformamide (DMF) | ~94.6 g/L | Analogous Boc-protected amino acid. |

Experimental Protocols: Gravimetric Method for Solubility Determination

For researchers requiring precise solubility data for their specific applications and solvent systems, the following gravimetric method provides a reliable and accurate experimental protocol.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMF, DCM, Methanol, Ethanol)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Magnetic stirrer and small stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge with appropriate tube holders

-

Calibrated pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: To a pre-weighed vial, add an excess amount of solid this compound. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial containing the this compound.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Stir the suspension vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, remove the vial from the stirrer and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

-

Aliquot Collection: Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette, taking care not to disturb the solid pellet at the bottom of the vial. Transfer this aliquot to a pre-weighed, clean, and dry vial.

-

Solvent Evaporation: Evaporate the solvent from the aliquot. This can be achieved by placing the vial in a drying oven at a temperature below the decomposition point of this compound or by using a vacuum desiccator. Ensure all solvent has been removed.

-

Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried solute.

-

Calculation: The solubility (S) is calculated using the following formula:

S (in g/L) = (Mass of dried solute (g)) / (Volume of aliquot (L))

Visualizing the Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

Z-Dap(Boc)-OH CAS number and molecular weight

An In-Depth Technical Guide to Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid (Z-Dap(Boc)-OH)

This technical guide provides a comprehensive overview of this compound, a crucial building block in peptide chemistry. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, applications in peptide synthesis, and experimental protocols.

Core Compound Data

This compound, also known as Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid or Z-3-(Boc-amino)-L-alanine, is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid.[1] It features two protecting groups: the benzyloxycarbonyl (Z) group on the α-amino group and the tert-butoxycarbonyl (Boc) group on the β-amino group. This orthogonal protection scheme is instrumental in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and functionalization of either amino group.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 16947-84-5 | [1][3][4][5] |

| Molecular Weight | 338.36 g/mol | [1][3][5] |

| Empirical Formula | C₁₆H₂₂N₂O₆ | |

| Form | Powder | |

| Purity | ≥98% | [5] |

| Optical Activity | [α]20/D −12.0±1°, c = 1% in methanol | |

| Synonyms | Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid, Z-3-(Boc-amino)-L-alanine | [1][5] |

Applications in Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis to introduce a diaminopropionic acid residue into a peptide sequence. The presence of two amino groups allows for various modifications, such as the creation of branched or cyclic peptides, and the attachment of other molecules like dyes or drugs.[6][7] The orthogonal protecting groups (Z and Boc) are key to its utility, as they can be removed under different conditions, enabling site-specific modifications.[2][8]

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide chain using a Boc-based solid-phase peptide synthesis strategy. The specific conditions may need to be optimized depending on the sequence and scale of the synthesis.

Materials and Reagents:

-

This compound

-

Appropriate resin (e.g., Merrifield for a C-terminal acid, MBHA for a C-terminal amide)[9]

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Piperidine (for optional Fmoc deprotection if a different protecting group strategy is used)[9]

Protocol:

-

Resin Preparation:

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain.[9]

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[9]

-

Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.[9]

-

-

Neutralization:

-

Neutralize the resin-bound peptide (which is a TFA salt) by washing with a solution of 5-10% DIEA in DCM or DMF until the resin is no longer acidic.[10]

-

Wash the resin several times with DCM and DMF to remove excess base.

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading), a coupling reagent (e.g., HBTU, 2-3.9 equivalents), and an additive (e.g., HOBt, 2-4 equivalents) in DMF.[6]

-

Add DIEA (4-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[6]

-

Add the activated this compound solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[6][9]

-

-

Monitoring the Coupling Reaction:

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[9]

-

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Experimental Workflow Diagram

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature that directly implicates this compound in any particular signaling pathways. Its primary role is as a synthetic building block in the chemical synthesis of peptides. The biological activity of the resulting peptides would then determine any interaction with cellular signaling pathways.

Selective Deprotection

The orthogonal nature of the Z and Boc protecting groups allows for selective deprotection, which is a key advantage of using this compound.

-

Boc Group Removal: The Boc group is labile to moderate to strong acids, such as trifluoroacetic acid (TFA), and is typically removed during the stepwise elongation of the peptide chain in Boc-SPPS.[8][9]

-

Z Group Removal: The Z group is stable to the acidic conditions used to remove the Boc group. It is typically removed by catalytic hydrogenation or under strong acidic conditions, often during the final cleavage of the peptide from the resin.[2][8]

This differential stability allows for the selective functionalization of the β-amino group after the peptide chain has been assembled, if desired.

Caption: Orthogonal deprotection scheme for this compound in peptide synthesis.

References

- 1. This compound ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound|Protected Diaminopropionic Acid [benchchem.com]

- 3. 16947-84-5 this compound | 渡辺化学工業株式会社 [watanabechem.co.jp]

- 4. Page loading... [guidechem.com]

- 5. This compound , 98% , 16947-84-5 - CookeChem [cookechem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Boc-dap(Z)-OH | 65710-57-8 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

Spectroscopic Characterization of Z-Dap(Boc)-OH: A Technical Guide

Introduction: Nα-(Benzyloxycarbonyl)-Nβ-(tert-butoxycarbonyl)-L-2,3-diaminopropionic acid, commonly abbreviated as Z-Dap(Boc)-OH, is a crucial protected amino acid derivative used extensively in peptide synthesis and medicinal chemistry. Its orthogonal protecting groups, the Z (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) moieties, allow for selective deprotection and stepwise elaboration at either the α- or β-amino group. This guide provides a summary of the expected spectroscopic data (NMR, IR, Mass Spec) for this compound (CAS No: 16947-84-5; Molecular Formula: C₁₆H₂₂N₂O₆; Molecular Weight: 338.36 g/mol ) and outlines standard experimental protocols for their acquisition.

Data Presentation: Predicted Spectroscopic Values

The quantitative spectroscopic data expected for this compound are summarized in the tables below. These values are essential for researchers to confirm the identity and purity of the compound after synthesis or prior to its use in further chemical reactions.

Table 1: Predicted ¹H NMR Data

(Predicted for a standard 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as solvent)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | COOH |

| ~7.30-7.40 | Multiplet | 5H | Aromatic (Z-group) |

| ~5.5-6.5 | Doublet/Broad | 1H | Nα-H (Amide) |

| ~5.12 | Singlet | 2H | CH₂ (Z-group) |

| ~5.0-5.5 | Triplet/Broad | 1H | Nβ-H (Carbamate) |

| ~4.3-4.5 | Multiplet | 1H | α-CH |

| ~3.4-3.6 | Multiplet | 2H | β-CH₂ |

| 1.45 | Singlet | 9H | (CH₃)₃ (Boc-group) |

Table 2: Predicted ¹³C NMR Data

(Predicted for a standard 100 MHz spectrometer)

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | COOH |

| ~156-157 | C=O (Z-group) |

| ~155-156 | C=O (Boc-group) |

| ~136 | Aromatic C (ipso, Z-group) |

| ~128-129 | Aromatic CH (ortho, meta, para) |

| ~80 | C(CH₃)₃ (Boc-group) |

| ~67 | CH₂ (Z-group) |

| ~55-57 | α-CH |

| ~42-44 | β-CH₂ |

| ~28 | C(CH₃)₃ (Boc-group) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H | Carboxylic Acid, very broad |

| ~3300 | N-H | Amide/Carbamate stretch |

| 3030 | C-H | Aromatic stretch |

| 2975, 2850 | C-H | Aliphatic stretch |

| ~1760 & ~1710 | C=O | Carboxylic Acid (monomer & dimer)[1][2] |

| ~1715 | C=O | Z-Carbamate stretch[3] |

| ~1690 | C=O | Boc-Carbamate stretch[3] |

| 1500-1600 | C=C | Aromatic ring stretch |

| ~1520 | N-H | Amide II bend |

| 1250-1000 | C-O | Ester/Acid stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion Species |

| 338.1478 | [M]⁺ (Calculated Exact Mass)[4] |

| 339.1556 | [M+H]⁺ |

| 361.1375 | [M+Na]⁺ |

| 377.1115 | [M+K]⁺ |

| 239.1028 | [M-Boc+H]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These represent standard procedures for the analysis of protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount (a few mg) of the solid this compound in a volatile organic solvent like methylene chloride or acetone.[5] Apply a drop of this solution to the surface of a salt plate (e.g., NaCl or KBr).[5] Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[5]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Place the salt plate in the sample holder of the spectrometer. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean, empty salt plate first and subtract it from the sample spectrum to eliminate atmospheric and plate absorptions.

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI): Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid may be added to promote protonation ([M+H]⁺).

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for high-resolution mass analysis.

-

Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or other cationized adducts ([M+Na]⁺, [M+K]⁺). The mass range should be set to scan well beyond the expected molecular weight (e.g., 100-1000 m/z).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

References

Role of Z and Boc protecting groups in peptide synthesis

An In-depth Technical Guide on the Core Role of Z and Boc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise and demanding field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, biologically active peptides. This technical guide provides a comprehensive examination of two foundational α-amino protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the tert-butyloxycarbonyl (Boc) group. A thorough understanding of their chemical properties, mechanisms of action, and strategic applications is indispensable for researchers, scientists, and professionals in drug development. This document details their core roles, provides comparative data, outlines experimental protocols, and visualizes key chemical and logical pathways to facilitate informed decisions in synthetic strategy.

Introduction to Protecting Groups in Peptide Synthesis

Peptide synthesis is a stepwise process of forming amide bonds between amino acids in a specific sequence.[1] To prevent unwanted side reactions and ensure the correct peptide chain elongation, the reactive functional groups of the amino acids, particularly the α-amino group and any reactive side chains, must be temporarily blocked or "protected".[1][2] An ideal protecting group should be easy to introduce, stable throughout the coupling reactions, and readily removable under conditions that do not compromise the integrity of the growing peptide chain.[1][3] The concept of orthogonality, where different protecting groups can be removed under distinct chemical conditions, is a cornerstone of modern peptide synthesis, allowing for the selective deprotection of specific functional groups.[4][5]

The Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a pioneering development in peptide chemistry.[6] It is a urethane-type protecting group that is stable under a variety of conditions but can be selectively removed, making it a valuable tool, particularly in solution-phase peptide synthesis.[7][8]

Chemical Properties and Mechanism of Protection

The Z group is typically introduced by reacting an amino acid with benzyl chloroformate in the presence of a base.[8] This reaction proceeds via a nucleophilic acyl substitution, where the amino group of the amino acid attacks the carbonyl carbon of the benzyl chloroformate.

Deprotection of the Z Group

The Z group is characteristically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strong acidic conditions such as with hydrogen bromide (HBr) in acetic acid or anhydrous hydrogen fluoride (HF).[9][10] The mildness of catalytic hydrogenation makes it an attractive deprotection method, provided the peptide does not contain functional groups susceptible to reduction.[11]

Strategic Applications

While less common in modern solid-phase peptide synthesis (SPPS) for temporary α-amino protection, the Z group is still widely used for the "permanent" protection of side-chain functionalities, especially in Boc-based strategies.[1][7] Its stability to the mildly acidic conditions used for Boc removal makes it an excellent orthogonal protecting group for side chains.[11] For instance, the ε-amino group of lysine is often protected with a Z group or its derivatives.[7]

The tert-Butyloxycarbonyl (Boc) Protecting Group

The introduction of the tert-butyloxycarbonyl (Boc) protecting group in 1957 revolutionized peptide synthesis and was a key enabler for the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield.[12] The Boc group's acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[13]

Chemical Properties and Mechanism of Protection

The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[14][15] The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[15]

Deprotection of the Boc Group

The defining characteristic of the Boc group is its susceptibility to cleavage under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[14][16] The deprotection mechanism proceeds through the formation of a stable tert-butyl cation, which then fragments into isobutylene and carbon dioxide.[15] It is crucial to use scavengers, such as dithiothreitol (DTE), during deprotection to prevent the reactive tert-butyl cation from causing unwanted side reactions with nucleophilic residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met).[14][17]

Strategic Applications in SPPS

The Boc group is the temporary α-amino protecting group in the Boc/Bzl SPPS strategy.[5] In this approach, the peptide is assembled on a solid support, and each cycle involves the deprotection of the Boc group with TFA, followed by neutralization and coupling of the next Boc-protected amino acid.[16][17] The side-chain protecting groups are typically benzyl-based and are stable to the repeated TFA treatments.[17] At the end of the synthesis, all protecting groups and the linkage to the resin are cleaved simultaneously using a strong acid like HF.[18][19]

Comparative Analysis: Z vs. Boc

The choice between Z and Boc protecting groups depends on the overall synthetic strategy, including whether the synthesis is performed in solution or on a solid phase, and the nature of the target peptide.

| Feature | Z (Benzyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |

| Introduction Reagent | Benzyl chloroformate[8] | Di-tert-butyl dicarbonate ((Boc)₂O)[15] |

| Cleavage Condition | Catalytic Hydrogenolysis (H₂/Pd-C); Strong Acid (HBr/AcOH, HF)[9][10] | Moderate Acid (TFA in DCM)[14][16] |

| Byproducts of Cleavage | Toluene, CO₂[11] | Isobutylene, CO₂[11] |

| Primary Application | Solution-phase synthesis, Side-chain protection in SPPS[1][7] | Solid-phase peptide synthesis (SPPS)[12][14] |

| Orthogonality | Orthogonal to Boc and Fmoc[4][11] | Orthogonal to Z and Fmoc[4][11] |

| Key Advantage | Stability to a wide range of conditions, mild deprotection via hydrogenation[8] | Facile removal under mild acidic conditions, enabling SPPS[12][14] |

| Key Disadvantage | Harsh acidic cleavage conditions, incompatibility of hydrogenation with certain residues[1] | Requirement for strong acid (HF) for final cleavage in Boc/Bzl strategy, potential for side reactions from tert-butyl cation[17][19] |

Experimental Protocols

General Procedure for N-Boc Protection of an Amino Acid

This protocol describes the general procedure for the protection of an amino acid's α-amino group using di-tert-butyl dicarbonate.[15]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

-

Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir until completion is confirmed by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

General Procedure for N-Z Protection of an Amino Acid

This protocol outlines the general procedure for the protection of an amino acid's α-amino group using benzyl chloroformate.[1]

Materials:

-

Amino acid

-

Benzyl chloroformate (Z-Cl)

-

Base (e.g., sodium carbonate, sodium bicarbonate)

-

Solvent (e.g., water, dioxane)

-

Ether or Ethyl acetate

Procedure:

-

Dissolve the amino acid in an aqueous solution of the base.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate and an additional equivalent of base solution simultaneously in portions with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Extract the reaction mixture with ether or ethyl acetate to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to precipitate the Z-protected amino acid.

-

Collect the product by filtration, wash with cold water, and dry.

Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the removal of the Boc group from the N-terminus of a resin-bound peptide.[16]

Materials:

-

Boc-peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., 0.5% dithiothreitol - DTE, if required)[17]

-

Isopropyl alcohol (IPA)

Procedure:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a 50% solution of TFA in DCM for 5 minutes (pre-wash).

-

Drain the solution and add a fresh 50% TFA/DCM solution (with scavenger if necessary) and agitate for an additional 20-30 minutes.

-

Filter the resin and wash thoroughly with DCM (2x) and IPA (2x) before proceeding to the neutralization step.

Z Deprotection by Catalytic Hydrogenation

This protocol details the removal of a Z group via catalytic hydrogenation.[1]

Materials:

-

Z-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., methanol, ethanol, acetic acid)

-

Hydrogen source (e.g., hydrogen balloon, Parr hydrogenator)

-

Celite

Procedure:

-

Dissolve the Z-protected peptide in a suitable solvent.

-

Add the palladium catalyst (e.g., 10% Pd on carbon).

-

Subject the mixture to a hydrogen atmosphere with stirring.

-

Monitor the reaction progress (e.g., by TLC or HPLC).

-

Upon completion, filter off the catalyst through Celite.

-

Evaporate the solvent to obtain the deprotected peptide.

Visualizations

Chemical Structures

Caption: Chemical structures of the Z and Boc protecting groups.

Deprotection Mechanisms

References

- 1. benchchem.com [benchchem.com]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. biosynth.com [biosynth.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. bachem.com [bachem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. chempep.com [chempep.com]

- 17. peptide.com [peptide.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Diaminopropionic Acid Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopropionic acid (DAP), a non-proteinogenic amino acid, and its derivatives have emerged as versatile tools in chemical biology and drug discovery. Their unique structural and physicochemical properties, including the presence of a second amino group on the β-carbon, offer a scaffold for diverse chemical modifications and applications. This guide provides a comprehensive overview of the synthesis, applications, and underlying mechanisms of action of DAP derivatives in research, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

DAP derivatives have been instrumental in probing peptide and protein structures, where they can serve as shorter-chain analogs of lysine to investigate the role of side-chain length and salt-bridge formation in protein stability.[1] Beyond their use as structural probes, DAP derivatives are being explored as therapeutic agents and drug delivery vehicles. Notably, peptides incorporating DAP have been shown to act as efficient scavengers of methylglyoxal, a key player in the formation of advanced glycation endproducts (AGEs), which are implicated in the pathogenesis of diabetes and other age-related diseases.[2] Furthermore, DAP-containing peptides are being developed as pH-sensitive vectors for the delivery of nucleic acids for gene silencing applications.[3] In the realm of neurobiology, certain DAP derivatives, such as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), are known neurotoxins that act as potent agonists of glutamate receptors, providing valuable tools for studying excitotoxicity.[4] A groundbreaking application of DAP involves its site-specific incorporation into recombinant proteins to trap transient acyl-enzyme intermediates, offering unprecedented insights into enzyme mechanisms.[5][6]

This technical guide aims to equip researchers with the foundational knowledge and practical methodologies to harness the potential of diaminopropionic acid derivatives in their own investigations.

Synthesis of Diaminopropionic Acid Derivatives

The synthesis of orthogonally protected DAP derivatives is crucial for their incorporation into peptides and other complex molecules. Two primary synthetic strategies are the Curtius rearrangement and reductive amination.

Curtius Rearrangement

An efficient and cost-effective method for synthesizing N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid starts from commercially available N(α)-Boc-Asp(OBn)-OH. The key step is a Curtius rearrangement to introduce the β-nitrogen.[1][7] Proper protection of the α-nitrogen is essential for the success of this rearrangement.[7]

Reductive Amination

Another versatile approach involves the reductive amination of an aldehyde derived from a protected serine. This method allows for the preparation of various orthogonally protected L-Dap methyl esters. The process is often assisted by a Lewis acid like Ti(OⁱPr)₄.[8][9]

The following table summarizes the yields of key intermediates in a synthetic route to protected L-Dap methyl esters via reductive amination of an aldehyde derived from Nα-Fmoc-O-tert-butyl-d-serine.[10]

| Compound | Description | Yield (%) |

| 2 | Weinreb–Nahm amide | 94 |

| 3 | α-amino aldehyde | 92 |

| 4 | 2,3-Diaminopropanol | 90 |

| 5 | 2,3-Diaminopropanol | 90 |

| 6 | 2,3-Diaminopropanol | 90 |

| 7 | 2,3-Diaminopropanol | 91 |

| 8 | 2,3-Diaminopropanol | 89 |

Physicochemical Properties of Diaminopropionic Acid Derivatives

The pKa values of the amino groups in DAP are significantly influenced by their chemical environment, which is a key factor in their application as pH-sensitive moieties.

| Compound | pKa (α-NH₂) | pKa (β-NH₂) | Temperature (°C) | Reference |

| 2,3-Diaminopropionic acid (free acid) | 6.42 | 9.37 | 37 | [5] |

| 2,3-Diaminopropionic acid (free acid) | 6.69 | 1.23 (COOH) | Not Specified | [8][11] |

| Methyl ester of Dap | 4.18 | 7.96 | 37 | [5] |

| Model Compound 1 | - | 8.29 | 25 | [5] |

| Model Compound 2 | - | 7.84 | 25 | [5] |

| Model Compound 3 | - | 7.82 | 25 | [5] |

| Dap in peptide | - | 6.33 | 37 | [5] |

Applications of Diaminopropionic Acid Derivatives in Research

Inhibition of Advanced Glycation Endproduct (AGE) Formation

DAP and its N-terminal peptides have been identified as potent inhibitors of in vitro protein modifications by methylglyoxal (MG), a highly reactive dicarbonyl compound that leads to the formation of AGEs.[2] The scavenging of MG by DAP-containing peptides prevents the cross-linking and damage of proteins. The mutagenic activities of L-Dap-L-Leu and L-Dap-L-Val and their metabolites have been found to be negative in the Ames assay.[2]

Enzyme Inhibition

Derivatives of DAP have been designed as potential inhibitors of various enzymes. For instance, electrophilic amide analogues of (S)-2,3-diaminopropionic acid have been synthesized and tested as inhibitors of L-asparagine synthetase.[12]

The following table presents the percentage of inhibition of L-asparagine synthetase by different DAP analogues at a concentration of 1 mM.[12]

| Compound | Inhibition (%) |

| (S)-2-amino-3-(2-bromoacetamido)propionic acid hydrobromide | 93 |

| (S)-2-amino-3-(2,2-dichloroacetamido)propionic acid | 19 |

| ethyl N-[(S)-2-amino-2-carboxyethyl]fumarate | 37 |

| (S)-2-amino-3-acetamidopropionic acid hydrobromide (at 2 mM) | 0 |

Nucleic Acid Binding and Gene Silencing

Peptides rich in DAP can be designed to exhibit a pH-responsive behavior, making them effective vectors for nucleic acid delivery. The lower pKa of the β-amino group of DAP compared to the ε-amino group of lysine allows for changes in protonation state within the endosomal pH range, facilitating endosomal escape.[3]

Furthermore, nucleopeptides containing DAP derivatives have been shown to bind to both single-stranded and double-stranded DNA and RNA, suggesting their potential as tools to modulate biological processes involving nucleic acids.[2][13] Circular dichroism titrations have revealed that multiple peptide units bind to nucleic acid targets, with binding ratios (TLdap/A or TLdap/A:T(U)) greater than 4 for DNA and around 2 for RNA complexes.[2][13]

Probing Enzyme Mechanisms

A novel and powerful application of DAP is its use to trap unstable acyl-enzyme intermediates. By replacing a catalytic cysteine or serine residue in an enzyme with DAP through genetic code expansion, a stable amide bond is formed with the substrate, allowing for the capture and characterization of the acyl-enzyme complex.[5][6] This technique has been successfully used to elucidate the biosynthetic pathway of valinomycin by trapping intermediates in its nonribosomal peptide synthetase machinery.[5][6]

Neuroscience Research

The DAP derivative β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) is a neurotoxin found in the seeds of Lathyrus sativus. It is a potent agonist at glutamate receptors, particularly of the AMPA subtype, and is implicated in the neurodegenerative disease neurolathyrism.[4][9] This property makes β-ODAP a valuable pharmacological tool for studying excitotoxic neuronal cell death.

Signaling Pathways and Experimental Workflows

β-N-Oxalyl-L-α,β-diaminopropionic Acid (β-ODAP) Signaling Pathway

β-ODAP exerts its neurotoxic effects by acting as an agonist at AMPA-type glutamate receptors. This leads to an influx of Ca²⁺ into the neuron, triggering a cascade of downstream signaling events that can ultimately lead to excitotoxicity and cell death. The pathway may involve the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).

Caption: β-ODAP-induced excitotoxicity signaling cascade.

Experimental Workflow for Developing DAP-based Enzyme Inhibitors

The development of DAP-based enzyme inhibitors typically follows a structured workflow, from initial design and synthesis to in vitro screening and lead optimization.

Caption: A typical workflow for the development of DAP-based enzyme inhibitors.

Workflow for DAP-Peptide Mediated Gene Silencing

The application of DAP-containing peptides for gene silencing involves a series of steps, from the synthesis of the peptide-nucleic acid conjugate to its delivery into cells and subsequent target gene knockdown.

Caption: Key steps in DAP-peptide mediated gene silencing.

Experimental Protocols

Synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic Acid via Curtius Rearrangement

This protocol is adapted from the work of Englund et al. (2004).[7]

Materials:

-

N(α)-Boc-Asp(OBn)-OH

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Benzyl alcohol

-

Anhydrous toluene

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N(α)-Boc-Asp(OBn)-OH (1.0 equiv) in anhydrous toluene, add TEA (1.1 equiv) and DPPA (1.1 equiv).

-

Heat the reaction mixture at 80 °C for 3 hours.

-

Add benzyl alcohol (1.5 equiv) to the reaction mixture and continue heating at 80 °C for an additional 12 hours.

-

Cool the reaction mixture to room temperature and dilute with EtOAc.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid benzyl ester.

-

Saponify the benzyl ester using standard conditions (e.g., LiOH in THF/water) to obtain the final product.

Solid-Phase Synthesis of a DAP-Containing Peptide

This protocol provides a general procedure for incorporating a protected DAP monomer into a peptide sequence using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink amide resin

-

Fmoc-protected amino acids

-

Fmoc-Dap(protecting group)-OH (e.g., Fmoc-Dap(Boc)-OH)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

20% piperidine in DMF (for Fmoc deprotection)

-

DMF (peptide synthesis grade)

-

DCM

-

Cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Swell the Fmoc-Rink amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equiv), HBTU (2.9 equiv), and DIPEA (6 equiv) in DMF. Add this solution to the resin and agitate for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

Repeat steps 2-4 for each amino acid in the sequence, including the Fmoc-Dap(protecting group)-OH monomer.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum and purify by reverse-phase HPLC.

In Vitro Assay for Inhibition of Advanced Glycation Endproduct (AGE) Formation

This protocol is based on the methodology used to assess the scavenging of methylglyoxal by DAP derivatives.[2]

Materials:

-

Bovine serum albumin (BSA)

-

Methylglyoxal (MG)

-

DAP derivative to be tested

-

Phosphate buffered saline (PBS), pH 7.4

-

Sodium azide

-

Fluorometer

Procedure:

-

Prepare a solution of BSA (e.g., 10 mg/mL) and MG (e.g., 10 mM) in PBS.

-

Prepare stock solutions of the DAP derivative at various concentrations.

-

In a multi-well plate, mix the BSA/MG solution with different concentrations of the DAP derivative. Include a positive control (e.g., aminoguanidine) and a negative control (no inhibitor).

-

Add sodium azide to a final concentration of 0.02% to prevent microbial growth.

-

Incubate the plate at 37 °C for a specified period (e.g., 7 days).

-

Measure the fluorescence of the samples at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

-

Calculate the percentage of inhibition of AGE formation using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of negative control)] x 100

Conclusion

Diaminopropionic acid and its derivatives represent a growing and dynamic area of chemical biology and medicinal chemistry. Their synthetic accessibility and the unique properties conferred by the β-amino group have enabled a wide range of applications, from fundamental studies of protein structure and enzyme function to the development of novel therapeutics and drug delivery systems. This guide has provided a comprehensive overview of the current state of research in this field, with a focus on providing practical information for researchers. The continued exploration of the chemical space of DAP derivatives promises to yield new and powerful tools for addressing challenges in science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Incorporation of Z-Dap(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid (Z-Dap(Boc)-OH) is a non-proteinogenic amino acid that serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a β-amino group protected by a benzyloxycarbonyl (Z) group and an α-amino group protected by a tert-butyloxycarbonyl (Boc) group, allows for the strategic introduction of a primary amine side-chain. This functionality is invaluable for a variety of peptide modifications, including lactam bridge formation for cyclization, branching for the synthesis of dendritic peptides, and the attachment of various moieties such as labels, drugs, or polyethylene glycol (PEG).[1][2]

The orthogonal protection scheme of this compound is a key feature of its utility in Boc-based SPPS. The Boc group is labile to moderately acidic conditions (e.g., trifluoroacetic acid, TFA), while the Z group is stable to these conditions but can be selectively removed by hydrogenolysis.[3] This orthogonality enables the selective deprotection of the side-chain amine on the solid support, allowing for specific modifications prior to the final cleavage of the peptide from the resin.

These application notes provide a comprehensive guide to the incorporation of this compound in SPPS, including detailed experimental protocols, quantitative data expectations, and visualizations of key workflows.

Data Presentation

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize the expected quantitative data for the incorporation of this compound.

Table 1: Comparison of Common Coupling Reagents for this compound

| Coupling Reagent | Reagent Class | Relative Speed | Coupling Efficiency (%)* | Risk of Racemization | Key Considerations |

| HBTU/DIEA | Aminium/Uronium Salt | Fast | > 99 | Low | Highly efficient and widely used. |

| HATU/DIEA | Aminium/Uronium Salt | Very Fast | > 99 | Very Low | More reactive than HBTU, ideal for sterically hindered couplings.[2] |

| DIC/HOBt | Carbodiimide/Additive | Moderate | 95-99 | Low | Cost-effective; HOBt suppresses racemization.[2] |

| PyBOP/DIEA | Phosphonium Salt | Fast | > 99 | Low | Good for difficult couplings, but the byproduct can be challenging to remove. |

*Note: Coupling efficiencies are estimates for a standard peptide sequence on a 0.1 mmol scale and can vary depending on the specific sequence, resin, and reaction conditions.

Table 2: Expected Yield and Purity for a Model Peptide Containing this compound

| Parameter | Expected Value | Method of Determination |

| Crude Peptide Yield | 60-75% | Gravimetric analysis after cleavage and precipitation |

| Crude Peptide Purity | 50-70% | Analytical RP-HPLC |

| Purified Peptide Yield | 15-30% | Gravimetric analysis after RP-HPLC purification |

| Final Peptide Purity | > 98% | Analytical RP-HPLC |

| Identity Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (ESI-MS or MALDI-TOF) |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide chain using manual Boc-based SPPS.

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines the steps for a single coupling cycle.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide) pre-loaded with the C-terminal amino acid.

-

Swell the resin in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Boc Deprotection:

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

-

Drain the solution and add a fresh portion of the TFA/DCM solution, then agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual acid.

3. Neutralization:

-

Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (3x) and DMF (3x) to remove excess base.

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive result will show blue beads).

4. Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to activate the amino acid and allow it to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive, the coupling step should be repeated.

-

Once coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

The peptide chain can be elongated by repeating steps 2-4 for each subsequent amino acid.

Protocol 2: On-Resin Selective Deprotection of the Z-Group

This protocol is for the selective removal of the Z-group from the Dap side chain to allow for on-resin modification.

1. Peptide-Resin Preparation:

-

After incorporation of this compound and completion of the desired peptide sequence, ensure the N-terminal α-amino group is Boc-protected.

-

Wash the peptide-resin thoroughly with DMF (3x) and then with a solvent suitable for hydrogenation, such as methanol or a mixture of DMF/methanol.

2. Catalytic Transfer Hydrogenation:

-

Swell the peptide-resin in the chosen solvent.

-

Add a palladium catalyst, such as 10% Palladium on carbon (Pd/C), to the resin suspension (typically 0.2-0.5 equivalents by weight relative to the resin).

-

Add a hydrogen donor, such as formic acid or ammonium formate (10-20 equivalents relative to the Z-protected amine).

-

Agitate the mixture gently at room temperature for 2-4 hours. The reaction progress can be monitored by cleaving a small sample of the resin and analyzing by HPLC-MS.

-

Once the deprotection is complete, filter the reaction mixture to remove the catalyst. This may require passing the solution through a pad of Celite.

-

Wash the resin extensively with the reaction solvent, followed by DMF and DCM, to remove all traces of the catalyst and byproducts.

-

The resin now has a free β-amino group on the Dap side chain, ready for subsequent modification.

Protocol 3: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of all remaining acid-labile side-chain protecting groups.

1. Resin Preparation:

-

Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without sensitive residues is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5) or a simpler mixture of TFA/water/triisopropylsilane (TIS) at 95:2.5:2.5.

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

4. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

-